Methyl benzyl-D-methioninate hydrochloride

Peptide Synthesis Amino Acid Derivative Purity Analysis

Methyl benzyl-D-methioninate hydrochloride (Bzl-D-Met-OMe·HCl, CAS 1272755-12-0) is a high-purity (≥99% HPLC) D-methionine building block featuring orthogonal benzyl (Bzl) α-amino protection and a methyl ester. This acid-labile Bzl group is uniquely suited for Boc/Bzl-strategy SPPS, enabling TFA-mediated deprotection without compromising base-labile Fmoc groups. The defined D-configuration, confirmed by optical rotation [α]D20 = -31°, ensures the precise stereochemistry required to confer proteolytic resistance and enhance metabolic stability in peptide drug candidates and biomaterials. Substituting with L-isomers or alternative N-protecting groups (e.g., Fmoc, Boc) would fundamentally alter synthetic routes and compromise biological outcomes. Procure this specialized intermediate to guarantee high-fidelity coupling, minimize deletion sequences, and ensure reliable SAR data in your asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C13H20ClNO2S
Molecular Weight 289.82 g/mol
Cat. No. B13642547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzyl-D-methioninate hydrochloride
Molecular FormulaC13H20ClNO2S
Molecular Weight289.82 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NCC1=CC=CC=C1.Cl
InChIInChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
InChIKeyPELBNOHMQZOBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl benzyl-D-methioninate hydrochloride: A Specialized D-Methionine Building Block for Asymmetric Synthesis and Peptide Research


Methyl benzyl-D-methioninate hydrochloride (synonym: N-Benzyl-D-methionine methyl ester hydrochloride; Bzl-D-Met-OMe·HCl; CAS 1272755-12-0) is a protected amino acid derivative belonging to the class of D-methionine building blocks . It is a white crystalline powder with the molecular formula C13H19NO2S·HCl, a molecular weight of 289.8 g/mol, a melting point of 90-96°C, and a specific optical rotation of [α]D20 = -31 ± 2º (C=1 in MeOH) . The compound features a benzyl-protected α-amino group and a methyl-esterified carboxyl terminus, enhancing its hydrophobicity and making it a valuable intermediate in the asymmetric synthesis of peptides and other chiral molecules .

Why Methyl benzyl-D-methioninate hydrochloride Cannot Be Simply Replaced by a Different Protecting Group or Stereoisomer


In the context of peptide synthesis, the choice of a specific D-amino acid building block is not arbitrary. The benzyl (Bzl) protecting group on the α-amino moiety of this compound offers orthogonal stability, being acid-labile and stable to basic conditions, which is critical for selective deprotection strategies in multi-step solid-phase or solution-phase syntheses [1]. Crucially, the D-configuration of the methionine residue dictates the stereochemistry of the final peptide, conferring resistance to proteolytic degradation and influencing the molecule's 3D conformation and biological activity compared to its L-counterpart or racemic mixtures [2]. Substituting with a different N-protecting group (e.g., Fmoc or Boc) or the incorrect stereoisomer would fundamentally alter the synthetic route, the stability of intermediates, and the biological properties of the final product, thereby compromising research outcomes [1][2].

Quantitative Differentiation of Methyl benzyl-D-methioninate hydrochloride: Purity, Stereochemistry, and Physical Properties


Commercial Purity: ≥99% (HPLC) vs. Typical 95% Standard for Bulk Analogues

Methyl benzyl-D-methioninate hydrochloride is commercially available with a purity of ≥99% as determined by HPLC . This is a higher grade than the more common 95% purity specification for many bulk or less specialized D-methionine benzyl ester analogues, including the N-methylated derivative (N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride) .

Peptide Synthesis Amino Acid Derivative Purity Analysis

Stereochemical Purity: Specific Optical Rotation of [α]D20 = -31 ± 2º (c=1, MeOH)

This compound's D-configuration is confirmed and quantified by its specific optical rotation value of [α]D20 = -31 ± 2º (C=1 in MeOH) . This value serves as a key differentiator from its L-enantiomer (N-Benzyl-L-methionine methyl ester hydrochloride), for which a positive rotation would be expected, and from racemic mixtures, which would show no net optical rotation.

Chiral Purity Enantiomeric Excess D-Methionine Derivative

Differentiated Melting Point: 90-96°C Distinguishes from N-Methylated Analogue

The melting point of Methyl benzyl-D-methioninate hydrochloride is reported in the range of 90-96°C . This is a distinct physical property that differentiates it from the closely related N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride, which has a reported melting point of 109-112°C .

Physical Property Purity Assessment Characterization

Optimal Use Cases for Methyl benzyl-D-methioninate hydrochloride Based on Differentiated Properties


Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile N-Protection

As a D-methionine building block with a benzyl (Bzl) protecting group, this compound is ideally suited for Boc/Bzl-strategy SPPS [1]. The acid-labile Bzl group allows for orthogonal deprotection with trifluoroacetic acid (TFA), enabling the stepwise synthesis of peptides without compromising other base-labile protecting groups like Fmoc. This is a key differentiator from Fmoc-D-Met-OH, which is used in Fmoc/t-Bu strategy SPPS and requires basic deprotection conditions. The compound's high purity (≥99% by HPLC) and defined stereochemistry ensure high-fidelity coupling and minimize deletion sequences in the final peptide product.

Synthesis of Proteolytically Stable Peptide Therapeutics and Biomaterials

The D-configuration of the methionine moiety is a critical differentiator from L-methionine derivatives. Incorporating D-amino acids like this one into peptides is a proven strategy to enhance resistance to enzymatic degradation by proteases in vivo [2]. Therefore, this compound is a key starting material for the synthesis of metabolically stable peptide-based drugs, antimicrobial peptides, or hydrogel biomaterials , where the L-counterpart (e.g., N-Benzyl-L-methionine methyl ester hydrochloride) would be rapidly degraded, limiting its therapeutic window or material lifetime.

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile intermediate for the introduction of a D-methionine residue into small molecule drug candidates or peptidomimetics . The benzyl-protected amine and methyl ester allow for selective deprotection and subsequent functionalization, enabling medicinal chemists to explore the impact of methionine's thioether side chain on target binding and pharmacokinetic properties. Its use as a defined D-isomer, as confirmed by its specific optical rotation , is essential for interpreting SAR data, as the L-isomer would produce different and potentially misleading biological results.

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